N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Catalog No.
S834334
CAS No.
1251544-61-2
M.F
C13H19N3OS
M. Wt
265.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-...

CAS Number

1251544-61-2

Product Name

N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

InChI

InChI=1S/C13H19N3OS/c1-9-5-6-10(17-4)11-12(9)18-13(15-11)14-7-8-16(2)3/h5-6H,7-8H2,1-4H3,(H,14,15)

InChI Key

DZNNYUZTYCNPGC-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN(C)C

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN(C)C
  • Benzothiazole: This heterocyclic aromatic compound is found in various biologically active molecules, including some pharmaceuticals [].
  • Dimethylethylamine: This functional group is a secondary amine, a common moiety in many biologically relevant molecules [].

These features suggest that N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine could be a potential candidate for scientific research in areas like:

  • Medicinal chemistry: Studying its biological properties to see if it has any medicinal value [, ].
  • Organic chemistry: Researching its synthesis, reactivity, and other chemical properties [, ].

N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a synthetic organic compound categorized under benzo[d]thiazole derivatives. This compound features a benzo[d]thiazole ring that is substituted with a methoxy group at the para position and a methyl group at the meta position. Additionally, it contains a dimethylethane-1,2-diamine moiety, contributing to its unique chemical properties. The molecular formula for this compound is C13H18N3OS, and its molecular weight is approximately 250.36 g/mol.

The structural uniqueness of N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine arises from the combination of the benzo[d]thiazole scaffold with specific alkyl substitutions. These modifications can significantly influence its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and related fields.

There is currently no scientific literature describing the mechanism of action for N1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine. Without knowledge of its intended use or biological activity, it is impossible to speculate on its potential mechanisms.

  • Potential skin and eye irritant: The amine groups could cause irritation upon contact.
  • Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory system.
  • Unknown flammability and reactivity: Without proper testing, flammability and reactivity hazards cannot be determined.
, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction: It can undergo reduction reactions with reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the benzo[d]thiazole ring, where nucleophiles like amines or thiols may react with it.

These reactions are essential for exploring the compound's potential modifications and applications in various chemical contexts.

Research indicates that N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine exhibits significant biological activity. Its mechanism of action involves binding to specific molecular targets, which may include enzymes and cellular receptors. This interaction can inhibit enzyme activity or modulate signaling pathways within cells. Such properties suggest potential therapeutic applications in treating various diseases, although specific targets and pathways require further investigation.

The synthesis of N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically follows these steps:

  • Formation of the Benzo[d]thiazole Ring: This is achieved by cyclizing 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Substitution Reactions: The synthesized benzo[d]thiazole ring undergoes substitution to introduce the methoxy and methyl groups at designated positions using suitable alkylating agents under basic conditions.
  • Coupling with Dimethylethane-1,2-diamine: The final step involves coupling the substituted benzo[d]thiazole ring with dimethylethane-1,2-diamine using coupling reagents like carbodiimides or through direct amination under controlled conditions.

Industrial production methods mirror these laboratory techniques but are optimized for higher yield and purity through processes like continuous flow reactors.

N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine has potential applications across several fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Material Science: Its unique chemical structure could be harnessed in creating novel materials with specific properties.

Research into its pharmacological profile and safety is ongoing to fully elucidate its therapeutic potential.

Interaction studies involving N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine focus on its binding affinity to biological targets. These studies are crucial for understanding how this compound may inhibit enzyme functions or modulate receptor activities. Such insights are vital for assessing its safety profile and therapeutic efficacy in clinical applications.

Several compounds share structural similarities with N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine. Here are notable examples:

Compound NameStructureUnique Features
N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamineC11H15N3SLacks methoxy and methyl substitutions; simpler structure
N,N'-Dimethylethylenediamine(CH3NH)2C2H4Simple diamine; used as a chelating agent
N1-Benzyl-N1,N2-dimethylethane-1,2-diamineC11H18N2Contains a benzyl group; used in pharmaceuticals

The uniqueness of N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine lies in its specific combination of functional groups that enhance its biological activity and potential therapeutic applications compared to simpler amines or other thiazole derivatives.

XLogP3

3.1

Dates

Last modified: 08-16-2023

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